phosphanium bromide CAS No. 138710-69-7](/img/structure/B14271428.png)
[6-(Diphenylphosphanyl)hexyl](trimethyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diphenylphosphanyl)hexylphosphanium bromide is a complex organophosphorus compound It features a phosphanyl group attached to a hexyl chain, which is further connected to a trimethylphosphanium group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diphenylphosphanyl)hexylphosphanium bromide typically involves the reaction of diphenylphosphine with a hexyl halide, followed by the introduction of a trimethylphosphanium group. The reaction conditions often require the use of a base to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of diphenylphosphine with hexyl bromide in the presence of a base such as sodium hydride to form 6-(diphenylphosphanyl)hexyl bromide.
Step 2: Quaternization of the phosphanyl group with trimethylphosphine to yield the final product.
Industrial Production Methods
Industrial production of 6-(Diphenylphosphanyl)hexylphosphanium bromide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
6-(Diphenylphosphanyl)hexylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Various substituted phosphonium salts.
科学的研究の応用
6-(Diphenylphosphanyl)hexylphosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 6-(Diphenylphosphanyl)hexylphosphanium bromide involves its interaction with molecular targets through its phosphanyl and phosphanium groups. These interactions can influence various biochemical pathways, including:
Ligand Binding: The compound can act as a ligand, binding to metal centers in coordination complexes.
Catalysis: It can facilitate catalytic reactions by stabilizing transition states and intermediates.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar applications in catalysis.
Hexylphosphine: Another phosphine compound with a hexyl chain, but lacking the trimethylphosphanium group.
Trimethylphosphine: A simpler phosphine compound used in various chemical reactions.
Uniqueness
6-(Diphenylphosphanyl)hexylphosphanium bromide is unique due to its combination of a diphenylphosphanyl group with a hexyl chain and a trimethylphosphanium group. This unique structure imparts specific chemical properties and reactivity, making it valuable in specialized applications.
特性
CAS番号 |
138710-69-7 |
|---|---|
分子式 |
C21H31BrP2 |
分子量 |
425.3 g/mol |
IUPAC名 |
6-diphenylphosphanylhexyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C21H31P2.BrH/c1-23(2,3)19-13-5-4-12-18-22(20-14-8-6-9-15-20)21-16-10-7-11-17-21;/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
YESVLFBAIKFACJ-UHFFFAOYSA-M |
正規SMILES |
C[P+](C)(C)CCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
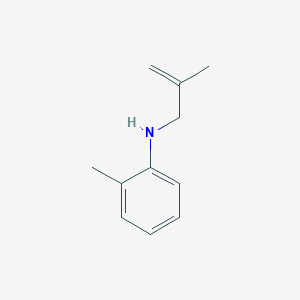

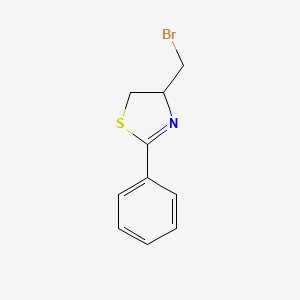
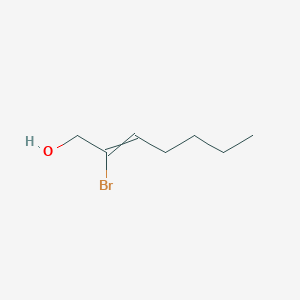
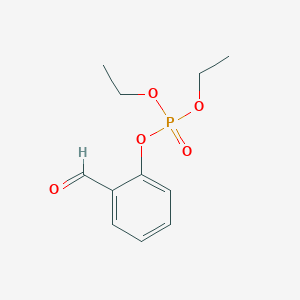

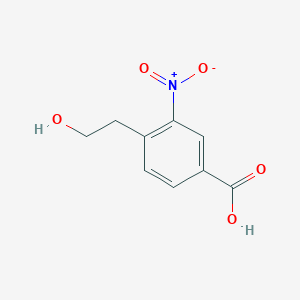
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Benzene, 1-iodo-2-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B14271410.png)



